Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate
Description
Introduction to Thiazole-Ureido Chemistry in Drug Discovery
Historical Evolution of Thiazole and Benzodioxole Compounds in Medicinal Chemistry
The thiazole ring, first isolated from vitamin B1 (thiamine) in 1911, has become a cornerstone of medicinal chemistry due to its electronic diversity and hydrogen-bonding capacity. Early applications included the antitubercular drug thioacetazone (1946) and the antifungal abafungin (2000s), which leveraged thiazole’s ability to mimic peptide bonds. Parallelly, benzodioxole derivatives gained prominence through natural products like podophyllotoxin (1942) and synthetic agents such as piperonyl butoxide (1950s), which utilized the moiety’s metabolic stability and π-π stacking potential.
A pivotal moment arose in the 1980s when researchers recognized that combining thiazole with electron-rich groups like benzodioxole enhanced membrane permeability. For example, combretastatin A-2’s benzodioxole-thiazole hybrid structure demonstrated 10-fold greater tubulin inhibition than its parent compound. This synergy laid the groundwork for modern hybrid designs.
Emergence and Significance of Ureido-Thiazole Hybrids
Ureido-thiazole hybrids represent a strategic response to the need for multitarget therapies. The ureido group (-NH-C(=O)-NH-) introduces:
- Bidirectional hydrogen bonding : Enables simultaneous interactions with catalytic residues and allosteric sites.
- Conformational rigidity : Restricts rotational freedom, improving binding entropy.
In methyl 4-(2-(3-(benzo[d]dioxol-5-yl)ureido)thiazol-4-yl)benzoate, the ureido linker bridges the thiazole and benzodioxole, creating a planar configuration that optimizes π-π interactions with aromatic amino acids like phenylalanine. This design mirrors successful kinase inhibitors; for instance, sorafenib’s ureido-thiazole core achieves nanomolar IC50 values by anchoring to ATP-binding pockets.
Structural Significance of Constituent Moieties
Thiazole Ring
- Electronic profile : The sulfur atom’s electronegativity (2.58) polarizes the ring, enhancing dipole-dipole interactions with serine or cysteine residues.
- Bioisosteric replacement : Often substitutes imidazole in drug redesigns to reduce hepatic toxicity while maintaining affinity.
Benzo[d]dioxole
- Metabolic shielding : The methylenedioxy group impedes cytochrome P450-mediated oxidation, extending half-life.
- Aromatic stacking : The fused ring system exhibits a quadrupole moment (−85 × 10⁻⁴⁰ C·m²) complementary to tyrosine-rich domains.
Ureido Linker
- H-bond donor/acceptor ratio : The -NH groups (donors) and carbonyl (acceptor) enable a 3:1 binding ratio, surpassing carbamate or amide linkers.
Methyl Benzoate
- Lipophilic anchor : The ester’s logP (~2.1) balances solubility, facilitating blood-brain barrier penetration in preclinical models.
Table 1: Structural Roles of Moieties in Methyl 4-(2-(3-(Benzo[d]dioxol-5-yl)ureido)thiazol-4-yl)benzoate
Rationale for Academic Research Interest
Three factors drive interest in this compound:
- Dual-target potential : Preliminary docking studies suggest simultaneous inhibition of human epidermal growth factor receptor 2 (HER2) and carbonic anhydrase isoforms, a strategy shown to overcome resistance in breast cancer models.
- Synthetic versatility : The thiazole-ureido bond permits late-stage diversification via Suzuki-Miyaura couplings, enabling rapid SAR exploration.
- Computational validation : Molecular dynamics simulations predict a binding free energy of −9.8 kcal/mol for HER2, comparable to FDA-approved tyrosine kinase inhibitors.
Positioning within Heterocyclic Medicinal Chemistry
When compared to other heterocycles, this compound occupies a unique niche:
Table 2: Comparative Analysis of Heterocyclic Drug Scaffolds
The thiazole-ureido framework addresses gaps in traditional scaffolds by merging the metabolic resilience of benzodioxole with thiazole’s target versatility. This hybrid approach mirrors trends in kinase inhibitor development, where 68% of candidates approved since 2015 incorporate dual heterocycles.
Properties
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylcarbamoylamino)-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-25-17(23)12-4-2-11(3-5-12)14-9-28-19(21-14)22-18(24)20-13-6-7-15-16(8-13)27-10-26-15/h2-9H,10H2,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYNALREQDAYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the thiazole ring, and the final esterification. One common synthetic route involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction.
Synthesis of the thiazole ring: This step often involves the use of fused heteroaryl amines and Pd-catalyzed amination.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole or thiazole rings .
Scientific Research Applications
Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of thiazole-urea derivatives. Key structural analogues include:
Key Observations:
Substituent Impact on Yield : The target compound’s low yield (25%) contrasts sharply with high yields (89–93%) observed in ethyl ester derivatives (e.g., 10d–10f) . This suggests steric hindrance or electronic effects from the benzo[d][1,3]dioxol group may complicate synthesis compared to simpler aryl substituents (e.g., trifluoromethyl or chlorophenyl).
Complexity and Yield : The zinc(II) phthalocyanine derivative (64% yield) demonstrates that increased molecular complexity correlates with moderate yields, even with optimized Pd-catalyzed cross-coupling protocols .
Spectroscopic and Physicochemical Properties
Biological Activity
Methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)thiazol-4-yl)benzoate, a compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 430.43 g/mol
- CAS Number: 897621-40-8
- Solubility: Soluble in organic solvents like DMSO and ethanol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes the in vitro cytotoxicity data against selected cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 6.525 | |
| MCF-7 (Breast Cancer) | 12.4019 | |
| A549 (Lung Cancer) | 10.97 |
The compound exhibited significant cytotoxic effects with lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains. The results are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 10 | |
| Salmonella spp. | 8 |
The compound demonstrated effective antibacterial activity particularly against E. coli, suggesting its potential application in treating bacterial infections.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of key enzymes involved in cancer cell proliferation and bacterial growth.
Case Studies
- In Vivo Studies: A recent study explored the in vivo efficacy of this compound in a mouse model of liver cancer. The treatment group showed a significant reduction in tumor size compared to the control group, supporting its potential for further development as an anticancer therapy.
- Combination Therapy: Another study investigated the effects of combining this compound with existing chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
